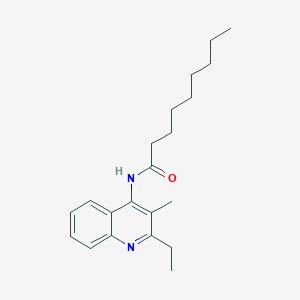![molecular formula C15H19N3O B376954 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 108790-72-3](/img/structure/B376954.png)
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a nitrogen-containing analog of adamantane. This compound belongs to the class of azaadamantanes, which are characterized by the substitution of carbon atoms with nitrogen atoms in the adamantane structure. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with monoterpenoid aldehydes . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is a promising target for antitumor therapy . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazaadamantane: Another azaadamantane derivative with three nitrogen atoms in the structure.
5,7-Dimethyl-1,3-diazaadamantan-6-one: A closely related compound with similar structural features.
1,5-Diphenyl-3,7-diazaadamantan-9-one: A derivative with phenyl groups attached to the nitrogen atoms.
Uniqueness
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to the presence of the pyridyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Propiedades
Número CAS |
108790-72-3 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33g/mol |
Nombre IUPAC |
5,7-dimethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C15H19N3O/c1-14-7-17-9-15(2,13(14)19)10-18(8-14)12(17)11-4-3-5-16-6-11/h3-6,12H,7-10H2,1-2H3 |
Clave InChI |
BNTNSFQIHYJJSY-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C |
SMILES canónico |
CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376872.png)
![1-[1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376873.png)

![1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376878.png)
![4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B376880.png)
![1,3-bis[(E)-2-phenylethenyl]benzene](/img/structure/B376881.png)
![2-[(E)-2-Phenylethenyl]naphthalene](/img/structure/B376882.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B376886.png)
![2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile](/img/structure/B376889.png)


![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)nonanamide](/img/structure/B376893.png)
![2,2,2-trichloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B376894.png)
